[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride
Description
[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride is an alicyclic sulfonyl chloride characterized by two cyclohexane rings connected at the 1,1'-positions, with a sulfonyl chloride (-SO₂Cl) group at the 2-position. This compound is primarily employed as an electrophilic reagent in organic synthesis, particularly in sulfonylation reactions to introduce sulfonyl groups into target molecules. Its bicyclic structure confers steric bulk and unique electronic properties, distinguishing it from simpler cyclohexane-derived or aromatic sulfonyl chlorides .
Properties
Molecular Formula |
C12H21ClO2S |
|---|---|
Molecular Weight |
264.81 g/mol |
IUPAC Name |
2-cyclohexylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H21ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9H2 |
InChI Key |
STGSZWUNTLGCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride typically involves the sulfonylation of [1,1’-bi(cyclohexane)] with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products Formed
Substitution Reactions: The major products include sulfonamides, sulfonate esters, and sulfonate salts.
Elimination Reactions: The major products are alkenes or other unsaturated compounds.
Scientific Research Applications
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Key Findings:
Structural and Electronic Effects: The bicyclic aliphatic framework of this compound reduces electron-withdrawing effects compared to aromatic analogs like biphenyl-4-sulfonyl chloride. This results in milder electrophilicity, making it suitable for reactions requiring controlled sulfonylation . Steric hindrance from the two cyclohexane rings slows reaction kinetics relative to monocyclic or planar aromatic sulfonyl chlorides. For instance, in nucleophilic substitutions, this compound may require elevated temperatures or longer reaction times compared to cyclohexane sulfonyl chloride .
Solubility and Applications: The saturated cyclohexane rings enhance hydrophobicity, improving solubility in nonpolar solvents. This contrasts with aromatic sulfonyl chlorides, which exhibit better solubility in polar aprotic solvents like DMF or DMSO . In synthetic routes (e.g., Scheme 3 in ), this compound is favored for introducing bulky sulfonyl groups while minimizing side reactions, a niche less accessible to naphthalene or biphenyl derivatives.
Safety Considerations: Like cyclohexane sulfonyl chloride, the bicyclic analog is classified as a flammable liquid (H226) and irritant (H315/H319). However, its higher molecular weight may reduce volatility compared to smaller aliphatic sulfonyl chlorides .
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